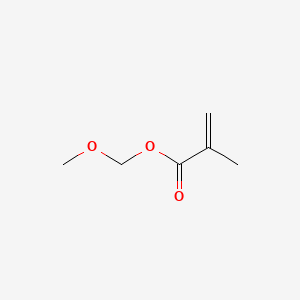
Methoxymethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethyl methacrylate is an organic compound with the molecular formula C6H10O3. It is a methacrylate ester, specifically the methoxymethyl ester of methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the production of various polymers and copolymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxymethyl methacrylate can be synthesized through the esterification of methacrylic acid with methoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous feeding of methacrylic acid and methoxymethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Methoxymethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and methoxymethanol.
Common Reagents and Conditions:
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.
Major Products:
Polymers and Copolymers: Formed through polymerization reactions.
Methacrylic Acid and Methoxymethanol: Produced through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methoxymethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are then used in coatings, adhesives, and other materials.
Biomedical Applications: Polymers derived from this compound are used in medical devices and drug delivery systems due to their biocompatibility.
Environmental Science: Methacrylate-based polymers are employed in environmental remediation efforts, such as water purification.
Wirkmechanismus
The primary mechanism of action for methoxymethyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by radical initiators, which generate free radicals that react with the methacrylate monomers to form polymer chains. The resulting polymers exhibit unique properties, such as high strength and chemical resistance, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Methoxymethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl Methacrylate (MMA): MMA is widely used in the production of polymethyl methacrylate (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate (EMA): EMA is used in similar applications as MMA but offers different mechanical properties due to its longer alkyl chain.
Uniqueness: this compound is unique due to its methoxymethyl group, which imparts specific chemical and physical properties to the resulting polymers, such as enhanced flexibility and lower glass transition temperature compared to other methacrylate esters .
Eigenschaften
CAS-Nummer |
20363-82-0 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
methoxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(7)9-4-8-3/h1,4H2,2-3H3 |
InChI-Schlüssel |
LVQPBIMCRZQQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


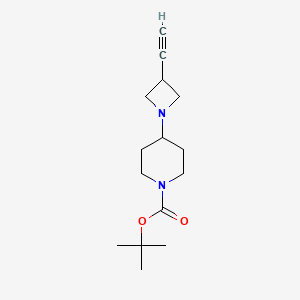
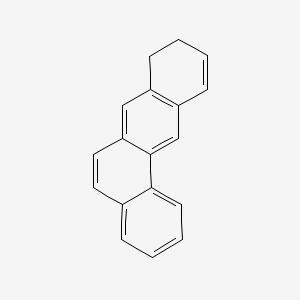
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
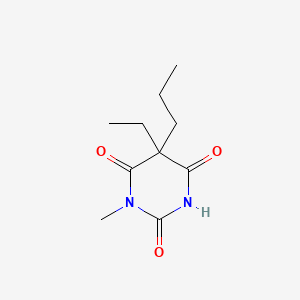
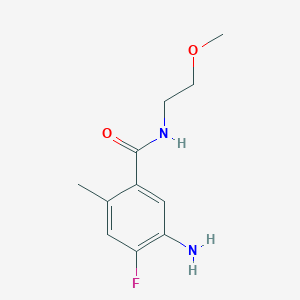
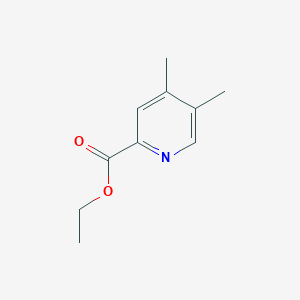
methanone](/img/structure/B13936628.png)
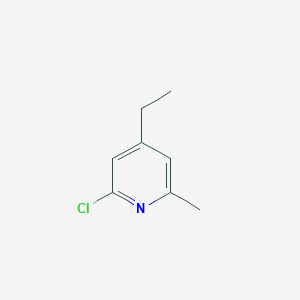
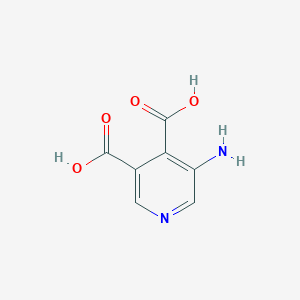
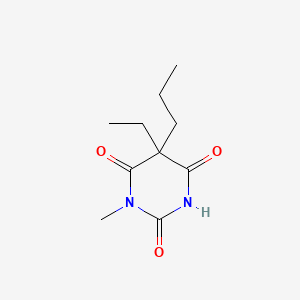

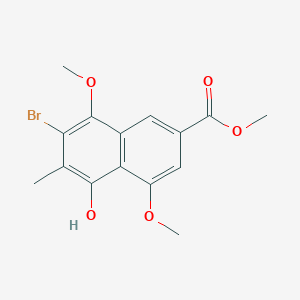
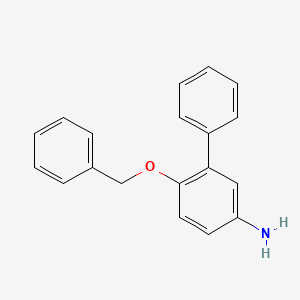
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
